Fumonisin B3

Vue d'ensemble

Description

La fumonisine B3 est une mycotoxine produite par des espèces de Fusarium, principalement Fusarium verticillioides et Fusarium proliferatum. C'est l'une des nombreuses fumonisines, qui sont couramment présentes dans le maïs et les produits à base de maïs. Les fumonisines sont connues pour leurs effets toxiques sur les animaux et les humains, notamment la cancérogénicité et la perturbation du métabolisme des sphingolipides .

Mécanisme D'action

Target of Action

Fumonisin B3, like other fumonisins, primarily targets the enzyme ceramide synthase . This enzyme plays a crucial role in the biosynthesis of sphingolipids, a class of lipids that are essential components of cell membranes and have various biological functions .

Mode of Action

This compound interacts with its target, ceramide synthase, by inhibiting its activity . This inhibition disrupts the normal metabolism of sphingolipids, leading to an accumulation of sphinganine and a decrease in complex sphingolipids .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sphingolipid metabolic pathway . The inhibition of ceramide synthase disrupts the balance of this pathway, leading to a buildup of sphinganine and a decrease in complex sphingolipids . This disruption can affect various cellular processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

A study on broiler chickens showed that fumonisin b1, b2, and b3 and their hydrolyzed metabolites can be detected in feed and excreta . This suggests that these compounds can be absorbed, metabolized, and excreted, but more research is needed to understand the ADME properties of this compound.

Result of Action

The disruption of sphingolipid metabolism by this compound can lead to various cellular effects. For instance, it can cause a decrease in cell viability, increase in membrane leakage, cell death, and the induction of markers for endoplasmic reticulum (ER) stress . The toxicity potency rank is FB1 > FB2 >> FB3 .

Action Environment

This compound, along with other fumonisins, are commonly found in food and feed, particularly in corn contaminated with Fusarium species . The presence of these toxins in the diet can pose a serious threat to both human and animal health . The extent of their action, efficacy, and stability can be influenced by various environmental factors, including the conditions of growth and storage of the contaminated food or feed .

Analyse Biochimique

Biochemical Properties

Fumonisin B3 plays a significant role in biochemical reactions. It disrupts sphingolipid metabolism, leading to a variety of toxic effects . It interacts with enzymes such as ceramide synthase , and its inhibition is the key molecular mechanism underlying its toxicological effects .

Cellular Effects

This compound has various effects on cells and cellular processes. It can cause a decrease in cell viability, increase in membrane leakage, cell death, and the induction of expression of markers for endoplasmic reticulum (ER) stress . It also significantly affects the intestinal microbiota .

Molecular Mechanism

The molecular mechanism of this compound involves disruption of sphingolipid metabolism, induction of oxidative stress, activation of endoplasmic reticulum (ER) stress and MAPKs, modulation of autophagy, and alteration of DNA methylation .

Temporal Effects in Laboratory Settings

Over time, this compound shows changes in its effects. An accurate, reliable, and specific method was developed for the quantitative determination of this compound and its hydrolyzed metabolites in broiler chicken feed and excreta . This method enables the investigation of migration and transformation of this compound over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Exposure to this compound or its hydrolyzed forms could induce growth retardation, tissue damage, and imbalance of intestinal microbiota in broilers .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by plants or microorganisms into modified fumonisin . The major metabolic pathways of this compound are hydrolysis, acylation, and transamination .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La fumonisine B3 peut être synthétisée par une série de réactions chimiques impliquant l'extraction et la purification du composé à partir de cultures de maïs inoculées avec Fusarium moniliforme. Le processus implique généralement :

Extraction : Utilisation d'un mélange de solvants d'acétonitrile et d'eau (50:50, v/v) pour extraire les fumonisines ciblées.

Purification : Utilisation de cartouches MAX pour la purification.

Séparation chromatographique : Utilisation de procédures préparatives chromatographiques sur une colonne Unitary C18 et une colonne SB-CN pour éliminer les autres interférents et obtenir des composés de haute pureté.

Méthodes de production industrielle

La production industrielle de la fumonisine B3 implique la culture à grande échelle d'espèces de Fusarium sur des substrats de maïs, suivie d'une extraction et d'une purification par des méthodes similaires à celles décrites ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le composé est adapté à la recherche et à l'application ultérieures .

Analyse Des Réactions Chimiques

Types de réactions

La fumonisine B3 subit diverses réactions chimiques, notamment :

Hydrolyse : Conversion en fumonisine B3 hydrolysée (HFB3) en conditions alcalines.

Oxydation et réduction : Ces réactions peuvent modifier les groupes fonctionnels présents dans la molécule, affectant ainsi son activité biologique.

Réactifs et conditions courants

Hydrolyse alcaline : Utilisation de forts adsorbants d'échange anionique (MAX) pour la détermination des fumonisines hydrolysées.

Agents oxydants : Comme le peroxyde d'hydrogène ou le permanganate de potassium pour les réactions d'oxydation.

Agents réducteurs : Comme le borohydrure de sodium pour les réactions de réduction.

Principaux produits formés

Fumonisin B3 hydrolysée (HFB3) : Formée par hydrolyse alcaline.

Dérivés oxydés et réduits : Selon les réactifs et les conditions spécifiques utilisés.

Applications de la recherche scientifique

La fumonisine B3 a plusieurs applications de recherche scientifique, notamment :

Études toxicologiques : Enquête sur ses effets toxiques sur les animaux et les humains, en particulier son rôle dans la perturbation du métabolisme des sphingolipides et la cancérogénicité.

Sécurité alimentaire : Surveillance et contrôle de la contamination par la fumonisine dans les produits alimentaires et d'alimentation animale afin de garantir la sécurité et le respect des normes réglementaires.

Recherche biologique : Étude de ses effets sur les processus et les voies cellulaires, y compris son impact sur le microbiote intestinal chez les poulets de chair.

Chimie analytique : Développement et validation de méthodes de détermination quantitative des fumonisines et de leurs métabolites dans diverses matrices.

Mécanisme d'action

La fumonisine B3 exerce ses effets principalement en inhibant la céramide synthase, une enzyme impliquée dans le métabolisme des sphingolipides. Cette inhibition entraîne l'accumulation de sphinganine et de sphingosine, perturbant les membranes cellulaires et les voies de signalisation. La perturbation du métabolisme des sphingolipides est un mécanisme clé à la base de ses effets toxicologiques et cancérigènes .

Applications De Recherche Scientifique

Fumonisin B3 has several scientific research applications, including:

Toxicology Studies: Investigating its toxic effects on animals and humans, particularly its role in disrupting sphingolipid metabolism and causing carcinogenicity.

Biological Research: Studying its effects on cellular processes and pathways, including its impact on intestinal microbiota in broilers.

Analytical Chemistry: Developing and validating methods for the quantitative determination of fumonisins and their metabolites in various matrices.

Comparaison Avec Des Composés Similaires

Composés similaires

Fumonisin B1 : La fumonisine la plus puissante et la plus étudiée, connue pour ses effets toxiques graves.

Fumonisin B2 : Structure et toxicité similaires à la fumonisine B1 mais moins puissante.

Fumonisines hydrolysées (HFB1, HFB2, HFB3) : Formes modifiées des fumonisines résultant de l'hydrolyse.

Unicité de la fumonisine B3

La fumonisine B3, bien que similaire en structure à la fumonisine B1 et à la fumonisine B2, possède des activités biologiques et des profils toxicologiques distincts. Ses effets spécifiques sur le métabolisme des sphingolipides et son rôle dans divers résultats toxicologiques en font un composé unique pour la recherche et l'étude .

Activité Biologique

Fumonisin B3 (FB3) is a mycotoxin produced by the Fusarium species, particularly Fusarium verticillioides and Fusarium proliferatum, which are commonly found in contaminated maize and other cereal grains. This compound, along with its analogs fumonisin B1 (FB1) and fumonisin B2 (FB2), has garnered significant attention due to its toxicological implications for both human and animal health. This article provides a comprehensive overview of the biological activity of FB3, including its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

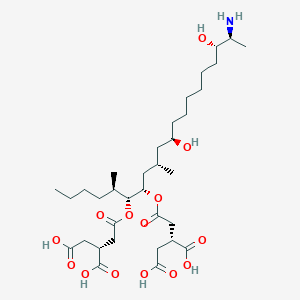

This compound has the molecular formula and is characterized by its unique structure, which includes a long carbon chain and multiple hydroxyl groups. The structural configuration contributes to its biological activity, particularly in how it interacts with cellular membranes and metabolic pathways.

In Vitro Studies

Research has demonstrated that FB3 exhibits cytotoxic effects across various cell lines. A notable study reported that FB3, along with FB1 and FB2, inhibited cell proliferation in cultured mammalian cells. The effective concentrations were found to be as low as 50 µg/ml after prolonged exposure (greater than 24 hours) .

Table 1: Cytotoxicity of Fumonisins in Various Cell Lines

| Compound | Cell Line | IC50 (µg/ml) |

|---|---|---|

| FB1 | Hepatocytes | 10 |

| FB2 | Hepatocytes | 8 |

| FB3 | Hepatocytes | 12 |

| FB1 | IPEC Cells | 15 |

| FB2 | IPEC Cells | 12 |

| FB3 | IPEC Cells | 14 |

Note: IC50 values represent the concentration required to inhibit cell viability by 50%.

In a comparative analysis of the cytotoxic effects of fumonisins on primary rat hepatocytes, FB2 exhibited the highest cytotoxicity, followed closely by FB3 and then FB1 .

Combined Toxicity Studies

Recent investigations have explored the combined effects of fumonisins on cell viability. A study found that co-exposure to FB1, FB2, and FB3 significantly reduced cell survival rates in IPEC cells. The highest toxicity was observed at concentrations of 25 µM for FB1 combined with 15 µM for FB2 and 10 µM for FB3, resulting in a survival rate drop to approximately 34.97% .

The primary mechanism through which this compound exerts its toxic effects is the inhibition of sphingolipid biosynthesis. Fumonisins disrupt the de novo synthesis of sphingolipids by inhibiting ceramide synthase, leading to an accumulation of sphinganine and sphinganine-1-phosphate within cells. This disruption is linked to various toxicological outcomes, including apoptosis and necrosis .

Epidemiological Links

Epidemiological studies have associated fumonisin exposure with human health issues such as esophageal cancer and neural tube defects. The correlation between dietary exposure to fumonisins and these health outcomes has been documented in several populations with high maize consumption .

Animal Studies

In animal models, particularly in rats fed diets containing high levels of fumonisins (500-1000 mg/kg), both FB2 and FB3 were shown to induce hepatocyte nodules, indicating potential carcinogenic effects . Another study highlighted that ponies fed with diets containing 75 mg/kg of either FB2 or FB3 showed significant increases in free sphinganine concentrations in liver tissues compared to controls .

Propriétés

IUPAC Name |

(2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H59NO14/c1-5-6-11-21(3)32(49-31(43)19-24(34(46)47)17-29(40)41)27(48-30(42)18-23(33(44)45)16-28(38)39)15-20(2)14-25(36)12-9-7-8-10-13-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22-,23+,24+,25+,26-,27-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCRJSQNWHCGOP-STOIETHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)C[C@@H](CCCCCC[C@@H]([C@H](C)N)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H59NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

705.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422359-85-0, 136379-59-4 | |

| Record name | Fumonisin B3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1422359-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fumonisin B3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Which Fusarium species are the major producers of fumonisin B3?

A1: this compound is primarily produced by Fusarium verticillioides and Fusarium proliferatum. [, , ]

Q2: What is the global prevalence of this compound in maize and maize-based products?

A2: this compound, along with other fumonisins, has been detected in maize and maize-based products worldwide. The levels of contamination can vary depending on geographical location, climate conditions, and agricultural practices. [, , , ]

Q3: Have fumonisins been detected in other food sources besides maize?

A3: Yes, while maize is the primary source, fumonisins (FB1, FB2, and FB3) have been reported in other cereals like rice, sorghum, and wheat, although at lower levels. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C34H59NO15 and a molecular weight of 705.82 g/mol. [, ]

Q5: What are the key structural features that differentiate this compound from other B-series fumonisins?

A5: this compound lacks a methyl group at the C-1 terminal of the backbone structure compared to fumonisin B1. It also differs from fumonisin B2 by the presence of a hydroxyl group at C-10. []

Q6: Are there other naturally occurring structural analogues of this compound?

A6: Yes, fumonisin A-series (FA1, FA2, FA3), N-acetyl analogs of the corresponding B-series fumonisins, have been identified. Additionally, C-series fumonisins, which lack the C-1 methyl group present in the B-series, have also been isolated. [, ]

Q7: What analytical techniques are commonly used for detecting and quantifying this compound in food and feed samples?

A7: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as fluorescence detection or mass spectrometry (MS), are commonly employed for fumonisin analysis. [, , , , ]

Q8: Are there any rapid on-site detection methods available for this compound?

A8: Yes, immunoaffinity test column (IATC) assays have been developed for the rapid, visual detection of total fumonisins (FB1, FB2, and FB3) in cereal samples. []

Q9: What are the known toxic effects of this compound in animals?

A9: Studies have shown that FB3, similar to other fumonisins, can induce hepatotoxicity and nephrotoxicity in various animal species. [] Chicken embryo models have shown FB1 to be the most toxic, followed by FB2 and then FB3. []

Q10: What is the role of the FUM gene cluster in fumonisin biosynthesis?

A11: The FUM gene cluster in Fusarium species encodes enzymes involved in various steps of fumonisin biosynthesis, including the formation of the tricarballylic ester side chains. []

Q11: Which specific genes in the FUM cluster have been implicated in the formation of tricarballylic esters in fumonisins?

A12: Studies involving gene deletion analysis have revealed that FUM7, FUM10, FUM11, and FUM14 play specific roles in the formation of the tricarballylic esters in fumonisins. []

Q12: Are there any regulatory limits set for this compound levels in food and feed?

A13: Yes, many countries and international organizations have established maximum limits or guidance levels for fumonisins in food and feed to minimize human and animal exposure. [, , ]

Q13: What strategies can be employed to reduce fumonisin contamination in maize?

A14: Good agricultural practices, including proper storage conditions, resistant maize varieties, and biological control methods, can help minimize fungal growth and fumonisin production. []

Q14: What are some key areas for future research on this compound?

A15: * Toxicity Mechanisms: Further research is needed to fully understand the mechanisms of toxicity of FB3 in humans and animals.* Combined Toxicity: Investigating the combined effects of FB3 with other fumonisins and mycotoxins present in food and feed is crucial. [, ]* Mitigation Strategies: Developing more effective and sustainable methods for reducing fumonisin contamination in food and feed is essential. []* Biomarkers of Exposure: Identifying sensitive and specific biomarkers for fumonisin exposure in humans and animals would be beneficial for risk assessment.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.